Roxarsone
Overview
Description
Synthesis Analysis
Roxarsone is a derivative of phenylarsonic acid. It was first reported in a 1923 British patent that described the nitration and diazotization of arsanilic acid . In a recent study, Fe2O3/NiO nanocomposites were prepared through facile mixing of pure Fe2O3 and NiO nanoparticles. These pure metal oxides were synthesized by the glycine aided hydrothermal method .Molecular Structure Analysis
Roxarsone has a molecular formula of C6H6AsNO6 and a molecular weight of 263.04 g/mol . The chemical structure of roxarsone includes a benzene ring containing a nitro and a hydroxyl group connected with arsenic atoms .Chemical Reactions Analysis
Roxarsone degradation can be accelerated by the increase of biochar pyrolysis temperature . The interaction mechanism is based on acid-base interaction and surface molecular imprinting . Roxarsone can also undergo oxidative transformation, producing toxic metabolites including arsenate .Physical And Chemical Properties Analysis
Roxarsone has a molar mass of 263.0365 g/mol and a melting point of > 300 °C . The degradation rate of roxarsone can be accelerated by the increase of biochar pyrolysis temperature .Scientific Research Applications
1. Use in Poultry Industry and Environmental Concerns
Roxarsone has been used extensively in poultry feed to control intestinal parasites, improve feed efficiency, and promote rapid growth. However, concerns have arisen due to its conversion to more toxic forms in the environment. Studies have shown that Roxarsone can metabolize into toxic inorganic arsenic forms in birds and degrade to inorganic arsenic in soil, posing environmental risks (C. Schmidt, 2012)(source).
2. Oxidation and Arsenic Removal
Research has focused on the oxidation of Roxarsone for environmental decontamination. For instance, ferrate oxidation of Roxarsone has been studied for removing total arsenic, with over 95% of total arsenic removed under certain conditions. This suggests ferrate treatment as an effective method for Roxarsone control in water treatment (Tao Yang et al., 2018)(source).
3. Transformation and Elimination in Water Treatment
Other methods for Roxarsone transformation and elimination have been explored, such as using α-FeOOH@GCA activating persulfate under UV irradiation, showing nearly 100% transformation of Roxarsone and simultaneous adsorption of released arsenic (Shanshan Su et al., 2019)(source).
4. Adsorption and Reduction Processes
Studies have also demonstrated the adsorption and subsequent reduction of Roxarsone by certain minerals, such as greigite (Fe3S4), providing insights into designing systems for Roxarsone treatment (Wei Liu et al., 2017)(source).
5. Degradation During Composting
Research has indicated that Roxarsone degrades to primarily arsenate when poultry litter is composted, with biotic processes playing a significant role in this degradation (J. Garbarino et al., 2003)(source).
6. Angiogenic Potential
In a more biomedical context, studies have investigated Roxarsone's potential angiogenic effectson human endothelial cells. Roxarsone exhibited a higher angiogenic index than inorganic arsenite at lower concentrations, suggesting distinct signaling mechanisms in promoting angiogenesis (P. Basu et al., 2008)(source).
7. Impact on Agricultural Crops
Research has focused on the uptake and impact of Roxarsone and its metabolites on crops. For instance, a study on turnips showed that Roxarsone and its metabolites can be introduced into the human food chain through animal manure used as fertilizer, emphasizing the need to understand its environmental fate (L. Yao et al., 2009)(source).
8. Cytotoxicity and Accumulation Studies
Investigations into the comparative cytotoxicity and arsenic accumulation of Roxarsone and its photodegradates have been conducted, providing insights into the toxicity mechanisms of these compounds (Wenzhong Zhang et al., 2015)(source).
9. Biotransformation in Wastewater Systems
Studies on the biotransformation of Roxarsone in wastewater systems reveal how it impacts microbial communities and process efficiencies. For example, research has shown that Roxarsone can inhibit methane production and is transformed into other compounds like HAPA in anaerobic systems (Fei-Fei Zhang et al., 2014)(source).
10. Enhanced Degradation Techniques
Enhanced degradation methods such as sulfate-mediated bioelectrochemical systems have been explored for more effective Roxarsone degradation and arsenic immobilization, indicating potential for improved wastewater treatment techniques (Rui Tang et al., 2020)(source).
Safety And Hazards
Future Directions
The environmental behavior and remediation methods of Roxarsone are areas of active research. More attention should be paid to the behavior of Roxarsone under real environmental conditions, including the fate and transport of Roxarsone in the real environment . Roxarsone remediation methods at real contaminated sites should also be assessed and verified .
properties
IUPAC Name |
(4-hydroxy-3-nitrophenyl)arsonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6AsNO6/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,9H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVJITFPVVRMHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6AsNO6 | |
Record name | 4-HYDROXY-3-NITROPHENYL ARSONIC ACID | |
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DSSTOX Substance ID |
DTXSID9020956 | |
Record name | 4-Hydroxy-3-nitrophenylarsonic acid | |
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Molecular Weight |
263.04 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-hydroxy-3-nitrophenyl arsonic acid appears as pale yellow crystals or light tan powder. (NTP, 1992), Pale yellow solid; [Merck Index] Fine yellow crystals; [MSDSonline], Solid | |
Record name | 4-HYDROXY-3-NITROPHENYL ARSONIC ACID | |
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Record name | Roxarsone | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Slightly sol in cold water; freely sol in methanol, ethanol, acetic acid, acetone, alkalies; sol in about 30 parts boiling water; insol in ether, ethyl acetate; sparingly sol in dil mineral acids. | |
Record name | 4-HYDROXY-3-NITROPHENYL ARSONIC ACID | |
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Record name | 3-NITRO-4-HYDROXYPHENYLARSONIC ACID | |
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Product Name |
Roxarsone | |
Color/Form |
Tufts of pale-yellow needles or rhombohedral plates from water, Pale-yellow crystals | |
CAS RN |
121-19-7 | |
Record name | 4-HYDROXY-3-NITROPHENYL ARSONIC ACID | |
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Record name | Roxarsone | |
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Record name | Arsonic acid, As-(4-hydroxy-3-nitrophenyl)- | |
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Record name | 4-Hydroxy-3-nitrophenylarsonic acid | |
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Record name | 3-NITRO-4-HYDROXYPHENYLARSONIC ACID | |
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Melting Point |
greater than 572 °F (NTP, 1992), 300 °C | |
Record name | 4-HYDROXY-3-NITROPHENYL ARSONIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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